molecular formula C19H17NO B3031972 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol CAS No. 897035-09-5

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol

Cat. No.: B3031972
CAS No.: 897035-09-5
M. Wt: 275.3 g/mol
InChI Key: HDAWKBGPOULHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .

Preparation Methods

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol typically involves multi-step procedures. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in pathogen growth or neurodegeneration. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol include other 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. Some examples include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c21-19-16-8-4-2-5-13(16)9-10-17(19)18-15-7-3-1-6-14(15)11-12-20-18/h1-10,18,20-21H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAWKBGPOULHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470063
Record name 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897035-09-5
Record name 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.